![molecular formula C12H11ClN2O2 B1428956 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1376361-53-3](/img/structure/B1428956.png)
1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
This compound is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The molecule consists of a 3-chlorophenyl group bound to a pyrazole ring . It has a linear formula of C11H9ClN2O2 and a molecular weight of 236.66 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a 3-chlorophenyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Aplicaciones Científicas De Investigación
Biochemistry Research
The compound’s potential interaction with biological enzymes or receptors could make it a subject of interest in biochemistry research. It could be used to study enzyme inhibition or receptor binding, which is crucial in understanding metabolic pathways and disease mechanisms.
Each of these applications leverages the unique chemical structure of 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid to explore different scientific questions and develop innovative solutions across various fields of research. While the current web search did not yield specific studies on this compound, the applications mentioned are based on the general roles that similar compounds play in scientific research .
Direcciones Futuras
While specific future directions for this compound were not found in the search results, there is ongoing research into the potential uses of pyrazole derivatives in various fields, including medicinal chemistry . These compounds are being explored for their potential therapeutic uses, particularly in the treatment of cancer .
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Pyrazoline derivatives, a class of compounds that includes this one, have been reported to exhibit a range of biological and pharmacological activities . This suggests that the compound may interact with its targets in a way that modulates various biological processes.
Biochemical Pathways
It’s known that pyrazoline derivatives can influence a variety of biological activities, suggesting that they may interact with and modulate multiple biochemical pathways .
Result of Action
It’s known that pyrazoline derivatives can exhibit a range of biological and pharmacological activities , suggesting that this compound may have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(12(16)17)7-15(14-8)6-9-3-2-4-10(13)5-9/h2-5,7H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWWMOLEJGSSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)
![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)
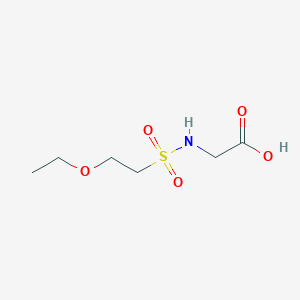
![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)
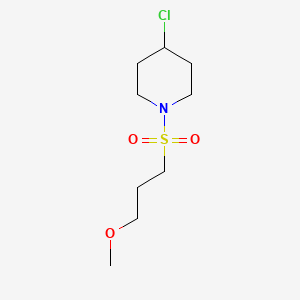
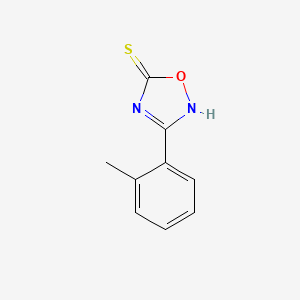
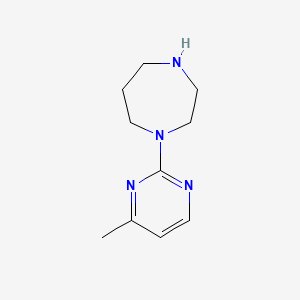
![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)

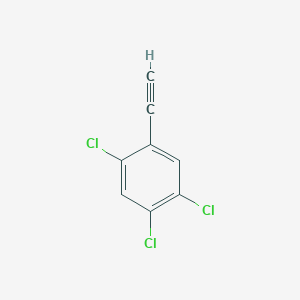

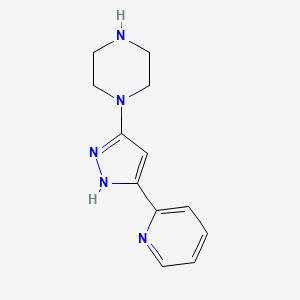
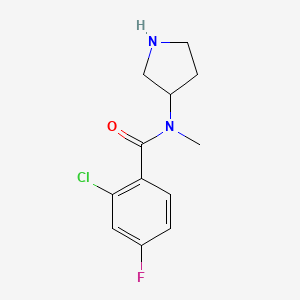
![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)